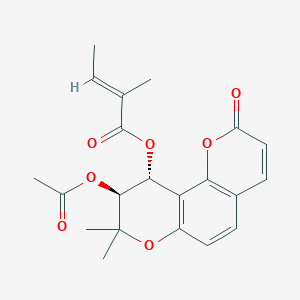

Peucedanocoumarin III

描述

Structure

3D Structure

属性

IUPAC Name |

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-KNXUDURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Peucedanocoumarin III: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarin III, a natural compound found in plants of the Peucedanum genus, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Peucedanocoumarin III. It includes detailed experimental protocols for its extraction and purification, a summary of quantitative data from published studies, and a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

Peucedanocoumarin III was first isolated and identified from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. A pivotal study published in 1993 by Kong et al. detailed the isolation of five coumarin compounds from this plant, including Peucedanocoumarin III. The structure of the compound was elucidated using spectroscopic methods.

Quantitative Data on Isolation

While several studies have focused on the isolation of various coumarins from Peucedanum species, specific quantitative data for Peucedanocoumarin III is not always explicitly detailed. The following table summarizes available data on the isolation of coumarins from Peucedanum praeruptorum, providing context for the potential yield of Peucedanocoumarin III.

| Compound | Plant Source | Extraction Method | Purification Method | Yield | Purity (%) | Reference |

| Qianhucoumarin D | Peucedanum praeruptorum Dunn | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 5.3 mg from 110 mg crude extract | 98.6 | [1] |

| Pd-Ib | Peucedanum praeruptorum Dunn | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 7.7 mg from 110 mg crude extract | 92.8 | [1] |

| (+)-praeruptorin A | Peucedanum praeruptorum Dunn | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 35.8 mg from 110 mg crude extract | 99.5 | [1] |

| (+)-praeruptorin B | Peucedanum praeruptorum Dunn | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 31.9 mg from 110 mg crude extract | 99.4 | [1] |

Experimental Protocols

The isolation and purification of Peucedanocoumarin III from Peucedanum species typically involves a multi-step process combining extraction and chromatographic techniques. Below are detailed methodologies based on established protocols for coumarin isolation.

Extraction of Crude Coumarins

This protocol describes a general method for obtaining a crude extract enriched in coumarins from the roots of Peucedanum praeruptorum.

Materials:

-

Dried and powdered roots of Peucedanum praeruptorum

-

95% Ethanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the powdered roots of Peucedanum praeruptorum with 95% ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanol extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation of coumarins from the crude extract.

Instrumentation:

-

High-Speed Counter-Current Chromatograph

-

HPLC pump

-

UV detector

-

Fraction collector

Solvent System:

-

A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) is commonly used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

Procedure:

-

Prepare the two-phase solvent system and equilibrate the HSCCC column by pumping the stationary phase, followed by the mobile phase at a specific flow rate.

-

Dissolve the crude extract in a small volume of the stationary phase.

-

Inject the sample into the HSCCC system.

-

Elute with the mobile phase in a gradient or isocratic mode.

-

Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm or 320 nm).

-

Collect fractions based on the resulting chromatogram.

-

Analyze the collected fractions by analytical HPLC to identify those containing Peucedanocoumarin III.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions enriched with Peucedanocoumarin III from HSCCC can be further purified using preparative HPLC to achieve high purity.

Instrumentation:

-

Preparative HPLC system with a UV-Vis detector

-

Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm)

Mobile Phase:

-

A gradient of methanol and water is typically used. The exact gradient profile should be optimized based on analytical HPLC results. For example, a linear gradient from 60% to 80% methanol over 30 minutes.

Procedure:

-

Pool the fractions containing Peucedanocoumarin III from the HSCCC separation and evaporate the solvent.

-

Dissolve the residue in a minimal amount of the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Run the optimized gradient program.

-

Monitor the elution at a suitable wavelength and collect the peak corresponding to Peucedanocoumarin III.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Confirm the purity of the isolated Peucedanocoumarin III using analytical HPLC and its structure through spectroscopic methods such as NMR and Mass Spectrometry.

Biological Activity and Mechanism of Action

Recent studies have highlighted the neuroprotective effects of Peucedanocoumarin III, particularly its ability to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. The proposed mechanism involves the facilitation of the proteasomal clearance of these protein aggregates.

Inhibition of α-Synuclein Aggregation

Peucedanocoumarin III has been shown to not only inhibit the formation of new α-synuclein fibrils but also to disaggregate pre-formed fibrils. This anti-aggregation activity is crucial for preventing the cytotoxicity associated with these protein clumps in neuronal cells.

Enhancement of Proteasomal Clearance

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading misfolded and aggregated proteins. Peucedanocoumarin III appears to enhance the efficiency of this system in clearing α-synuclein aggregates. While the exact molecular interactions are still under investigation, it is hypothesized that the compound may either directly interact with the aggregated proteins to make them more amenable to proteasomal degradation or modulate the activity of components within the UPS.

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of Peucedanocoumarin III.

Proposed Mechanism of Action

Caption: Proposed mechanism of Peucedanocoumarin III in promoting α-synuclein clearance.

Conclusion

Peucedanocoumarin III stands out as a promising natural compound with significant therapeutic potential, particularly for neurodegenerative disorders characterized by protein aggregation. This guide has provided a detailed overview of its discovery, methods for its isolation, and its biological mechanism of action. Further research is warranted to fully elucidate its molecular targets within the ubiquitin-proteasome system and to explore its efficacy and safety in preclinical and clinical settings. The protocols and data presented herein aim to facilitate and inspire future investigations into this intriguing molecule.

References

Peucedanocoumarin III: A Technical Guide for Researchers

IUPAC Name: (2E)-2-Methyl-2-butenoic acid (9S,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl ester

CAS Number: 130464-57-2

This technical guide provides an in-depth overview of Peucedanocoumarin III (PCIII), a natural compound with significant potential in neurodegenerative disease research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols.

Core Compound Information

| Property | Value |

| IUPAC Name | (2E)-2-Methyl-2-butenoic acid (9S,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl ester |

| CAS Number | 130464-57-2 |

| Molecular Formula | C21H22O7 |

| Molecular Weight | 386.4 g/mol |

Biological Activity and Mechanism of Action

Peucedanocoumarin III has emerged as a promising agent in the study of neurodegenerative disorders, particularly those characterized by protein aggregation, such as Parkinson's disease.[1][2] Research has demonstrated its role as a potent inhibitor of α-synuclein and huntingtin protein aggregates.[3][4]

The primary mechanism of action for PCIII involves the disaggregation of existing protein fibrils and the facilitation of their clearance through the proteasomal degradation pathway.[3][5][6] This activity reduces the cytotoxic effects of protein aggregates and offers a potential therapeutic strategy for mitigating neuronal cell loss in neurodegenerative conditions.[3][4]

Quantitative Data on Biological Activity

The following table summarizes key quantitative findings from studies on Peucedanocoumarin III's bioactivity.

| Experiment | Cell Line / Model | Treatment | Result | Reference |

| Inhibition of α-synuclein fibril formation | In vitro | 10 µM and 50 µM PCIII | Dose-dependent inhibition of fibril formation observed via Thioflavin T fluorescence assay. | [3] |

| Reduction of β23 aggregates | SH-SY5Y cells | 1 µM synthetic PCIII | Significant reduction in nuclear β23 protein levels, comparable to natural PCIII. | [5] |

| Protection against β23-induced toxicity | SH-SY5Y cells | 1 µM PCIII | Increased cell viability in cells expressing toxic β23 aggregates. | [5] |

| α-synuclein aggregation in a PD mouse model | 6-OHDA-induced Parkinson's disease mouse model | 1 mg/kg PCIII administration | Substantial diminishment of dopaminergic cell loss and α-synuclein aggregation. | [1] |

Experimental Protocols

This section details key experimental methodologies that have been utilized in the investigation of Peucedanocoumarin III.

Organic Synthesis of Peucedanocoumarin III

A standardized, large-scale organic synthesis protocol is crucial for ensuring the quality and consistency of PCIII for in vivo studies. While detailed synthetic schemes can be complex, a general workflow has been reported to produce highly pure PCIII.[1] The synthesis is a critical step for translational research, moving from naturally sourced to synthetically derived compound for better control and scalability.[1]

Cell Viability Assay (Trypan Blue Exclusion)

-

Cell Culture: SH-SY5Y cells are cultured and transfected to express the aggregating protein of interest (e.g., β23).

-

Treatment: Cells are treated with either DMSO (vehicle) or Peucedanocoumarin III at the desired concentration (e.g., 1 µM).

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours) to allow for aggregate formation and treatment effect.

-

Staining: A sample of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.

-

Counting: Both viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

-

Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells.[5]

Western Blotting for Protein Aggregate Levels

-

Cell Lysis: Treated and control cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-FLAG for β23, anti-α-synuclein) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.[5]

In Vitro α-Synuclein Aggregation Assay (Thioflavin T)

-

Preparation: Recombinant α-synuclein protein is incubated in a suitable buffer (e.g., 100 mM sodium acetate, pH 7.5).

-

Treatment: The protein solution is incubated in the presence or absence of varying concentrations of Peucedanocoumarin III (e.g., 0, 10, 50 µM).

-

Incubation: The samples are incubated at 37°C with shaking to promote fibril formation.

-

Fluorescence Measurement: At specified time points, aliquots are taken, and Thioflavin T is added. The fluorescence intensity, which correlates with the amount of amyloid fibrils, is measured using a fluorometer.[3]

Visualizations

Logical Workflow for Screening Protein Aggregate Inhibitors

References

- 1. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Peucedanocoumarin III: A Technical Guide to its Role as a Novel Inhibitor of α-Synuclein Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein into insoluble fibrils, forming Lewy bodies and Lewy neurites. These aggregates are cytotoxic and are strongly implicated in the pathogenesis of PD and other synucleinopathies. Consequently, the inhibition of α-synuclein aggregation is a primary therapeutic strategy. This technical guide details the inhibitory effects of Peucedanocoumarin III (PCIII), a natural compound that has demonstrated significant potential in disaggregating α-synuclein fibrils and protecting against their cytotoxic effects. This document provides an in-depth overview of the quantitative data, experimental methodologies, and proposed mechanisms of action for PCIII as a promising agent in the development of disease-modifying therapies for Parkinson's disease.

Quantitative Data on the Inhibitory Effects of Peucedanocoumarin III

The efficacy of Peucedanocoumarin III in inhibiting and disaggregating α-synuclein fibrils has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Inhibition of α-Synuclein Fibril Formation by Peucedanocoumarin III (Thioflavin T Assay)

| PCIII Concentration (µM) | Normalized Thioflavin T Fluorescence (Arbitrary Units) at Day 7 | Percentage Inhibition (%) |

| 0 (Control) | 1.00 | 0 |

| 10 | 0.45 | 55 |

| 50 | 0.15 | 85 |

Data extracted from graphical representations in Ham et al., 2019. The percentage inhibition is calculated relative to the control.

Table 2: Disaggregation of Pre-formed α-Synuclein Fibrils by Peucedanocoumarin III (Thioflavin T Assay)

| Time (hours) | Normalized Thioflavin T Fluorescence (Vehicle) | Normalized Thioflavin T Fluorescence (100 µM PCIII) | Percentage Disaggregation (%) |

| 0 | 1.00 | 1.00 | 0 |

| 24 | 0.98 | 0.60 | 38.8 |

| 48 | 0.95 | 0.35 | 63.2 |

| 72 | 0.92 | 0.20 | 78.3 |

Data extracted from graphical representations in Ham et al., 2019. Percentage disaggregation is calculated relative to the vehicle-treated control at each time point.

Table 3: Effect of Peucedanocoumarin III on the Viability of SH-SY5Y Cells Treated with 6-OHDA and α-Synuclein Pre-formed Fibrils (PFFs)

| Treatment | Cell Viability (%) |

| Control | 100 |

| 6-OHDA + α-Synuclein PFFs | 58 |

| 6-OHDA + α-Synuclein PFFs + 1 µM PCIII | 85 |

Data extracted from graphical representations in Ham et al., 2019.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the efficacy of Peucedanocoumarin III.

Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of inhibitors.

Materials:

-

Recombinant human α-synuclein monomer

-

Peucedanocoumarin III (PCIII)

-

Thioflavin T (ThT)

-

Sodium acetate buffer (100 mM, pH 7.5)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of recombinant α-synuclein monomer at a concentration of 100 µM in 100 mM sodium acetate buffer (pH 7.5).

-

Prepare stock solutions of PCIII at various concentrations.

-

In a 96-well plate, mix the α-synuclein monomer solution with different concentrations of PCIII (e.g., 10 µM and 50 µM final concentrations) or vehicle (DMSO) as a control.

-

Add ThT to each well to a final concentration of 10 µM.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the ThT fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 490 nm at regular intervals (e.g., every hour for 7 days) using a fluorescence microplate reader.

-

For disaggregation assays, pre-formed α-synuclein fibrils are incubated with PCIII or vehicle, and the decrease in ThT fluorescence is monitored over time.

Transmission Electron Microscopy (TEM) of α-Synuclein Fibrils

TEM is employed to visualize the morphology of α-synuclein aggregates and observe the disaggregation effect of PCIII.

Materials:

-

α-Synuclein fibril samples (treated with PCIII or vehicle)

-

Carbon-coated copper grids

-

2% (w/v) Uranyl acetate solution

-

Whatman paper

-

Transmission Electron Microscope

Protocol:

-

Apply 5 µL of the α-synuclein fibril sample (incubated with or without 100 µM PCIII for 7 days) onto a glow-discharged carbon-coated copper grid.

-

Allow the sample to adsorb for 2 minutes.

-

Blot off the excess sample solution using Whatman paper.

-

Stain the grid by applying 5 µL of 2% (w/v) uranyl acetate for 1 minute.

-

Blot off the excess staining solution.

-

Allow the grid to air dry completely.

-

Image the grids using a transmission electron microscope at an acceleration voltage of 120 kV to observe the ultrastructure of the fibrils.[1]

SH-SY5Y Cell Viability Assay

This assay assesses the cytoprotective effect of PCIII against toxicity induced by α-synuclein aggregates and an oxidative stressor (6-hydroxydopamine, 6-OHDA).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

6-hydroxydopamine (6-OHDA)

-

α-Synuclein pre-formed fibrils (PFFs)

-

Peucedanocoumarin III (PCIII)

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

Protocol:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS.

-

Seed the cells in 6-well plates.

-

Induce toxicity by treating the cells with 6-OHDA and α-synuclein PFFs.

-

Treat the cells with 1 µM PCIII or vehicle (DMSO) for the indicated time period (e.g., 48 hours).

-

Harvest the cells by trypsinization and resuspend them in serum-free DMEM.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

Calculate cell viability as (number of viable cells / total number of cells) x 100%.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Peucedanocoumarin III

Peucedanocoumarin III is believed to exert its neuroprotective effects not only by directly disaggregating α-synuclein fibrils but also by promoting their clearance through the cellular protein degradation machinery. The primary proposed mechanism involves the enhancement of the ubiquitin-proteasome system (UPS).

Caption: Proposed mechanism of Peucedanocoumarin III action on α-synuclein aggregates.

Experimental Workflow for Evaluating PCIII Efficacy

The following diagram illustrates the logical flow of experiments to assess the inhibitory properties of Peucedanocoumarin III on α-synuclein aggregation.

Caption: Experimental workflow for the evaluation of Peucedanocoumarin III.

Conclusion

Peucedanocoumarin III has emerged as a compelling candidate for the development of therapeutics targeting α-synucleinopathies. Its dual ability to inhibit the formation of new α-synuclein fibrils and to disaggregate existing ones, coupled with its cytoprotective effects in neuronal cell models, underscores its potential. The proposed mechanism of enhancing the proteasomal clearance of α-synuclein aggregates provides a promising avenue for disease modification. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of Peucedanocoumarin III and its derivatives for the treatment of Parkinson's disease and related neurodegenerative disorders.

References

The Disaggregation Potential of Peucedanocoumarin III on Huntingtin Protein Aggregates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the aggregation of mutant huntingtin (mHtt) protein, leading to neuronal dysfunction and death. Emerging research has identified Peucedanocoumarin III (PCIII), a natural compound, as a promising agent in mitigating the pathology of protein aggregation-related neurodegenerative diseases. This technical guide provides an in-depth analysis of the proposed mechanism of action of Peucedanocoumarin III on huntingtin protein aggregates, based on current scientific findings. It details the experimental evidence for its efficacy, provides comprehensive protocols for key experimental assays, and visualizes the potential cellular pathways involved. While direct mechanistic studies on PCIII and huntingtin are still developing, this guide synthesizes available data to present a robust working model for its neuroprotective effects.

Introduction: The Challenge of Huntingtin Aggregation

The hallmark of Huntington's disease is the presence of intracellular aggregates of the mutant huntingtin protein, which contains an expanded polyglutamine (polyQ) tract.[1] These aggregates disrupt cellular homeostasis through various mechanisms, including impairing the ubiquitin-proteasome system (UPS) and autophagy, the cell's primary protein clearance pathways. This disruption leads to a vicious cycle of further protein accumulation and cellular toxicity. Therefore, therapeutic strategies aimed at either preventing the formation of these aggregates or promoting their clearance are of significant interest.

Peucedanocoumarin III is a furanocoumarin that has been shown to possess anti-aggregate properties against various disease-associated proteins.[2] This guide will focus on its effects on huntingtin protein aggregates, drawing from direct studies and plausible mechanisms inferred from its activity on other amyloidogenic proteins.

Mechanism of Action of Peucedanocoumarin III

The primary proposed mechanism of action of Peucedanocoumarin III in the context of huntingtin protein aggregation involves two key cellular processes: the direct disaggregation of existing protein fibrils and the enhancement of the cell's own protein clearance machinery.

Direct Disaggregation of Huntingtin Fibrils

Peucedanocoumarin III has been observed to not only inhibit the formation of protein aggregates but also to disassemble pre-formed fibrils.[2] While the precise molecular interaction is yet to be fully elucidated, it is hypothesized that PCIII intercalates into the β-sheet structures of the huntingtin aggregates, disrupting the non-covalent interactions that stabilize the fibrillar conformation. This leads to the breakdown of large, insoluble aggregates into smaller, more manageable oligomers or monomers.

Enhancement of Proteasomal Clearance

A crucial aspect of PCIII's mechanism is its ability to facilitate the clearance of protein aggregates through the ubiquitin-proteasome system (UPS).[2] The UPS is the primary cellular machinery for the degradation of most short-lived and misfolded proteins. In Huntington's disease, the large huntingtin aggregates can impair proteasome function. Evidence suggests that PCIII treatment promotes the degradation of a model amyloid-like protein, β23, via the proteasome.[3] It is proposed that by breaking down large aggregates into smaller species, PCIII renders the huntingtin protein more accessible to the proteasome for degradation.

Below is a diagram illustrating the proposed mechanism of action of Peucedanocoumarin III on huntingtin protein aggregates.

References

- 1. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Peucedanocoumarin III in Neurodegenerative Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), present a growing global health challenge. A key pathological hallmark in many of these conditions is the misfolding and aggregation of specific proteins, leading to cellular dysfunction and neuronal death. Peucedanocoumarin III (PCIII), a natural compound, has emerged as a promising therapeutic agent, primarily investigated for its potent anti-aggregate and neuroprotective activities in models of Parkinson's disease. This technical guide synthesizes the current understanding of PCIII's biological effects, detailing its impact on cellular and animal models of neurodegeneration, outlining the experimental protocols used to evaluate its efficacy, and visualizing its proposed mechanisms of action.

Biological Activity of Peucedanocoumarin III in Parkinson's Disease Models

Research on Peucedanocoumarin III has predominantly focused on its efficacy in models of Parkinson's disease (PD), where the aggregation of α-synuclein plays a central role. Studies have demonstrated that PCIII can disaggregate pre-formed α-synuclein fibrils and facilitate the clearance of these and other β-sheet-rich protein aggregates.[1][2][3]

In Vitro Efficacy

In cellular models, such as the human neuroblastoma SH-SY5Y cell line, PCIII has been shown to protect against toxicity induced by protein aggregates.[2][3] It accelerates the disaggregation and proteasomal clearance of both nuclear and cytosolic protein aggregates.[3] Furthermore, PCIII has been observed to diminish cellular toxicity associated with the expression of polyglutamine (PolyQ)-expanded huntingtin protein, suggesting its potential relevance for Huntington's disease.[3]

In Vivo Efficacy in a Parkinson's Disease Mouse Model

The neuroprotective effects of PCIII have been validated in the 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.[2] This model recapitulates key pathological features of PD, including the loss of dopaminergic neurons and the formation of α-synuclein inclusions.

Key findings from in vivo studies include:

-

Reduction of α-synuclein Aggregation: Treatment with PCIII significantly suppressed the formation of Lewy-like inclusions in dopaminergic neurons.[2]

-

Prevention of Dopaminergic Neuron Loss: PCIII administration protected against the 6-OHDA-induced loss of dopaminergic neurons in the substantia nigra.[2]

-

Reduction of Neuroinflammation: PCIII treatment reduced the activation of astrocytes, as indicated by a decrease in the glial fibrillary acidic protein (GFAP) signal, a marker for neuroinflammation.[2]

Quantitative Data on Peucedanocoumarin III Efficacy

The following tables summarize the quantitative data from key studies on the effects of Peucedanocoumarin III and its structural isomer, Peucedanocoumarin IV (PCIV), in various experimental models.

Table 1: In Vitro Effects of Peucedanocoumarin III and IV on Protein Aggregates and Cell Viability

| Compound | Model System | Assay | Endpoint Measured | Result | Reference |

| PCIII | SH-SY5Y cells with Tet-Off induced β23 expression | Trypan Blue Exclusion | Cell Viability | Increased cell viability compared to vehicle | [4] |

| PCIV | SH-SY5Y cells with Tet-Off induced β23 expression | Trypan Blue Exclusion | Cell Viability | Increased cell viability, slightly more potent than PCIII | [4] |

| PCIII | SH-SY5Y cells with Tet-Off induced β23 expression | Western Blot | β23 protein levels | Markedly reduced β23 levels | [4] |

| PCIV | SH-SY5Y cells with Tet-Off induced β23 expression | Western Blot | β23 protein levels | Markedly reduced β23 levels, greater reduction than PCIII | [4] |

| PCIII | SH-SY5Y cells with Tet-Off expressed β23 toxicity | Trypan Blue Exclusion | EC50 for cytoprotection | 0.318 µM | [4] |

| PCIV | SH-SY5Y cells with Tet-Off expressed β23 toxicity | Trypan Blue Exclusion | EC50 for cytoprotection | 0.204 µM | [4] |

Table 2: In Vivo Effects of Peucedanocoumarin III in a 6-OHDA Mouse Model of Parkinson's Disease

| Treatment | Parameter Measured | Region | Result | Reference |

| PCIII (1 mg/kg/day) | Dopaminergic neuron loss | Substantia Nigra | Prevented dopaminergic neuron loss | [2] |

| PCIII (1 mg/kg/day) | Lewy-like inclusions (pS129-α-Syn-positive) | Dopamine neurons | Markedly suppressed inclusions | [2] |

| PCIII (1 mg/kg/day) | GFAP immunofluorescence signal | Ventral Midbrain | Reduced by about two-fold compared to PBS control | [2] |

| 6-OHDA | GFAP immunofluorescence signal | Ventral Midbrain | Increased approximately three-fold compared to PBS control | [2] |

Proposed Mechanism of Action

The primary mechanism of action for Peucedanocoumarin III appears to be its ability to directly interact with and disaggregate β-sheet-rich protein aggregates, facilitating their clearance through the ubiquitin-proteasome system.[2][3] By reducing the burden of toxic protein aggregates, PCIII alleviates cellular stress, reduces neuroinflammation, and ultimately promotes neuronal survival.

While the direct molecular targets of PCIII within the cell are not yet fully elucidated, its downstream effects suggest modulation of key cellular pathways involved in protein homeostasis and stress responses. The reduction in GFAP, a marker of astrogliosis, points to an anti-inflammatory effect, which may be a consequence of reduced aggregate-induced toxicity.[2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Peucedanocoumarin III Action

The following diagram illustrates the proposed mechanism by which PCIII promotes the clearance of protein aggregates and exerts its neuroprotective effects.

Caption: Proposed mechanism of Peucedanocoumarin III in neuroprotection.

Experimental Workflow: 6-OHDA-Induced Parkinson's Disease Mouse Model

This diagram outlines the typical workflow for evaluating the efficacy of a therapeutic compound in the 6-OHDA mouse model of Parkinson's disease.

Caption: Workflow for 6-OHDA Parkinson's disease mouse model study.

Detailed Experimental Protocols

6-OHDA-Induced Parkinson's Disease Mouse Model

-

Animal Preparation: Two-month-old male C57BL/6 mice are typically used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A small hole is drilled in the skull to allow for the injection of 6-hydroxydopamine (6-OHDA).

-

6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in sterile saline with 0.02% ascorbic acid) is stereotaxically injected into the striatum. The coordinates from bregma are typically: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): -2.0 mm, and Dorsoventral (DV): -3.0 mm.[1] The injection is performed slowly over several minutes.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics.

-

Drug Administration: Daily intraperitoneal injections of Peucedanocoumarin III (1 mg/kg) or a vehicle control (e.g., phosphate-buffered saline) are administered for a specified period, often starting shortly after the 6-OHDA injection and continuing for several days (e.g., 7 days).[1]

-

Behavioral Analysis: Motor function can be assessed using tests such as the rotarod test or the cylinder test to measure motor coordination and forelimb use asymmetry.

-

Tissue Processing: At the end of the treatment period, mice are euthanized, and their brains are collected. The brains are fixed (e.g., in 4% paraformaldehyde) and sectioned for immunohistochemistry or dissected for biochemical analysis.

Immunohistochemistry for Dopaminergic Neurons and Neuroinflammation

-

Tissue Sectioning: Fixed brains are sectioned using a cryostat or vibratome.

-

Antigen Retrieval: Sections may require an antigen retrieval step to unmask epitopes.

-

Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting:

-

Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

-

Phospho-Serine 129 α-synuclein (pS129-α-Syn) to detect Lewy-like inclusions.

-

Glial Fibrillary Acidic Protein (GFAP) to identify activated astrocytes.

-

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1-2 hours at room temperature.

-

Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI) and imaged using a confocal microscope.

-

Quantification: The number of TH-positive cells, the intensity of pS129-α-Syn staining, and the GFAP signal are quantified using image analysis software.

Western Blot for Protein Aggregate Levels

-

Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., α-synuclein or a specific aggregate mimic like β23), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

Peucedanocoumarin III in Other Neurodegenerative Diseases

While the research on Peucedanocoumarin III is heavily concentrated on Parkinson's disease, there is evidence to suggest its potential applicability to other neurodegenerative conditions characterized by protein aggregation. One study demonstrated that PCIII can enhance the clearance of cytosolic and nuclear protein aggregates in a cellular model of Huntington's disease.[3]

The broader class of coumarins, to which PCIII belongs, has been investigated for therapeutic potential in various neurodegenerative diseases:

-

Alzheimer's Disease: Various coumarin derivatives have been synthesized and shown to inhibit cholinesterases and monoamine oxidases, and to possess antioxidant properties, all of which are relevant to Alzheimer's disease pathology.[5][6][7][8]

-

Huntington's Disease: Other coumarins, such as esculetin, have demonstrated neuroprotective effects in models of Huntington's disease.[1]

-

Amyotrophic Lateral Sclerosis (ALS): The antioxidant and neuroprotective effects of some coumarins suggest their potential utility in mitigating the pathology of ALS.[9]

However, it is important to note that direct experimental evidence for the efficacy of Peucedanocoumarin III in validated animal models of Alzheimer's disease, Huntington's disease, and ALS is currently lacking in the published literature.

Conclusion and Future Directions

Peucedanocoumarin III has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. Its ability to disaggregate and promote the clearance of toxic protein aggregates addresses a key pathological mechanism in this and potentially other neurodegenerative disorders. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development as a therapeutic agent.

Future research should focus on:

-

Elucidating the precise molecular mechanism: Identifying the direct binding partners of PCIII will be crucial for understanding its mode of action and for optimizing its therapeutic properties.

-

Expanding to other disease models: Evaluating the efficacy of PCIII in animal models of Alzheimer's disease, Huntington's disease, and ALS is a critical next step to determine its broader therapeutic potential.

-

Pharmacokinetic and safety studies: Comprehensive studies on the absorption, distribution, metabolism, excretion, and long-term safety of PCIII are necessary before it can be considered for clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Secondary Metabolites with Antioxidant Activities for the Putative Treatment of Amyotrophic Lateral Sclerosis (ALS): “Experimental Evidences” - PMC [pmc.ncbi.nlm.nih.gov]

Peucedanocoumarin III: A Technical Guide to its Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Peucedanocoumarin III (PCIII), a pyranocoumarin with significant therapeutic promise, particularly in the realm of neurodegenerative diseases. Sourced from plants such as Peucedanum praeruptorum and Peucedanum japonicum, PCIII has garnered attention for its unique pharmacological profile.[1][2] This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows to support ongoing research and development efforts.

Pharmacology and Mechanism of Action

The primary pharmacological activity of Peucedanocoumarin III centers on its ability to interfere with the aggregation of disease-related proteins. This anti-aggregation property is the foundation of its neuroprotective effects.

1.1. Anti-Aggregate Activity

Research has demonstrated that PCIII can disaggregate β-sheet aggregate structures, which are pathological hallmarks of several neurodegenerative diseases.[3][4][5]

-

α-Synuclein: In the context of Parkinson's Disease (PD), PCIII has been shown to disassemble preformed α-synuclein fibrils.[6][7] This action is crucial as the accumulation of aggregated α-synuclein into Lewy bodies is a key factor in the degeneration of dopaminergic neurons.[3][4][6]

-

β23 Amyloid Mimic: PCIII is effective against β23, an artificially created protein that mimics the general β-sheet structure of various pathogenic protein aggregates, including amyloid-beta, α-synuclein, and tau.[8] It facilitates the clearance of these aggregates through the proteasomal degradation pathway.[6][7][8]

-

Huntingtin: The therapeutic potential of PCIII extends to other proteinopathies, as it has been shown to enhance the clearance of protein aggregates in cellular models of Huntington's disease.[7]

1.2. Neuroprotection

By targeting protein aggregation, PCIII exerts significant neuroprotective effects. In a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, treatment with PCIII markedly suppressed the formation of Lewy-like inclusions and prevented the loss of dopaminergic neurons.[3][4][6] This intervention helps to mitigate the cellular toxicity induced by protein aggregates.[7] Furthermore, PCIII treatment was observed to reduce neuroinflammation, as indicated by a decrease in the glial fibrillary acidic protein (GFAP) signal in the PD mouse model.[6]

References

- 1. [The isolation and identification of qianhucoumarin B and qianhucoumarin C from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical: Peucedanocoumarin III [caps.ncbs.res.in]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.skku.edu [pure.skku.edu]

- 8. scispace.com [scispace.com]

Preliminary Efficacy of Peucedanocoumarin III in Mitigating Protein Misfolding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and subsequent aggregation are central to the pathology of numerous neurodegenerative diseases. This technical guide provides an in-depth overview of preliminary studies on Peucedanocoumarin III (PCIII), a natural compound that has demonstrated potential in counteracting protein misfolding, specifically the aggregation of α-synuclein, a key protein implicated in Parkinson's disease. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways to offer a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies against proteinopathies.

Introduction

The accumulation of misfolded protein aggregates is a hallmark of a class of debilitating disorders known as protein misfolding diseases, which includes Alzheimer's and Parkinson's diseases.[1] Peucedanocoumarin III (PCIII) has emerged as a compound of interest due to its ability to disaggregate β-sheet structures, including α-synuclein fibrils, and its neuroprotective effects observed in preclinical models of Parkinson's disease.[2][3][4] Preliminary evidence suggests that PCIII facilitates the clearance of these toxic protein aggregates through the ubiquitin-proteasome system.[5][6] This guide consolidates the early-stage research on PCIII, providing a foundational resource for further investigation into its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables present a summary of the quantitative findings from preliminary in vitro and cell-based assays investigating the efficacy of Peucedanocoumarin III in mitigating α-synuclein aggregation.

Table 1: In Vitro Disaggregation of α-Synuclein Preformed Fibrils (PFFs) by Peucedanocoumarin III

| Treatment | Concentration | Time Point | Normalized Thioflavin T Fluorescence (Arbitrary Units) |

| α-Synuclein PFFs + Vehicle | 50 µM | 0 h | ~1.0 |

| 24 h | ~1.0 | ||

| 48 h | ~1.0 | ||

| α-Synuclein PFFs + PCIII | 100 µM | 0 h | ~1.0 |

| 24 h | ~0.8 | ||

| 48 h | ~0.6 |

Data extrapolated from graphical representations in existing literature.[5]

Table 2: Effect of Peucedanocoumarin III on α-Synuclein Fibril Intensity in a Cellular Model

| Treatment | Concentration | Duration | Relative α-Synuclein Fibril Intensity (%) |

| Vehicle | - | 48 h | 100 |

| PCIII | 1 µM | 48 h | ~60 |

Data represents the quantification of immunofluorescence images.[5]

Table 3: Comparative Effect of Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCIV) on β-Sheet Aggregate Mimic (β23) Clearance and Cell Viability

| Compound | Concentration for β23 Clearance | Relative β23 Levels (vs. Vehicle) | Effect on PFF-induced Neurotoxicity |

| PCIII | 1 µM | Reduced | Protective |

| PCIV | 1 µM | Markedly Reduced | Protective (slightly better) |

This table provides a qualitative comparison based on findings from a study comparing PCIII and its derivative.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of Peucedanocoumarin III are provided below.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of amyloid fibril formation in real-time.[7][8]

Materials:

-

Recombinant α-synuclein monomer

-

Peucedanocoumarin III (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm filter)[5][9]

-

Assay buffer (e.g., PBS, pH 7.4)[9]

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)[9]

Procedure:

-

Prepare a working solution of α-synuclein monomer in the assay buffer to the desired final concentration (e.g., 50-100 µM).

-

Prepare solutions of Peucedanocoumarin III at various concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically <1% DMSO).

-

Prepare a ThT working solution in the assay buffer to a final concentration of ~25 µM.[9]

-

In a 96-well plate, combine the α-synuclein solution, the test compound solution (or vehicle control), and the ThT working solution.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 600 rpm).[9]

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for the duration of the experiment (e.g., 24-72 hours).[9]

-

For disaggregation assays, pre-formed α-synuclein fibrils are incubated with the test compound and ThT, and the decrease in fluorescence is monitored over time.[5]

Filter Trap Assay (FTA)

The filter trap assay is a method to detect and quantify insoluble protein aggregates.[9][10]

Materials:

-

Cell or tissue lysates containing aggregated protein

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% SDS)

-

Cellulose acetate membrane (0.2 µm pore size)[9]

-

Dot blot or slot blot apparatus

-

Primary antibody specific to the protein of interest (e.g., anti-α-synuclein)

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

Procedure:

-

Lyse cells or homogenize tissue in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Assemble the dot blot apparatus with the pre-wetted cellulose acetate membrane.

-

Load equal amounts of protein lysate into each well. Apply a vacuum to pull the lysate through the membrane. Soluble proteins will pass through, while insoluble aggregates are retained.

-

Wash the membrane with wash buffer to remove any remaining soluble proteins.

-

Disassemble the apparatus and proceed with immunodetection similar to a Western blot.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an appropriate detection reagent.

-

Quantify the signal in each dot using densitometry.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[6][11]

Materials:

-

Cell lysates prepared in a buffer without protease inhibitors

-

Assay buffer (provided with commercial kits)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[6]

-

Proteasome inhibitor (e.g., MG132) for control wells

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)[6]

Procedure:

-

Prepare cell lysates from cells treated with Peucedanocoumarin III or vehicle control.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add equal amounts of protein lysate to each well.

-

For each sample, prepare a parallel well containing the proteasome inhibitor MG132 to measure non-proteasomal activity.

-

Add the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.

-

Subtract the fluorescence values of the inhibitor-treated wells from the corresponding untreated wells to determine the specific proteasome activity.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of Peucedanocoumarin III's effect on protein misfolding.

Conclusion and Future Directions

The preliminary findings on Peucedanocoumarin III are promising, suggesting its potential as a modulator of protein misfolding and aggregation. The compound's ability to disaggregate α-synuclein fibrils and facilitate their clearance in cellular models provides a strong rationale for further investigation. Future research should focus on elucidating the precise molecular mechanism by which PCIII enhances proteasomal degradation. This includes identifying its direct binding partners within the ubiquitin-proteasome system and understanding its influence on upstream signaling pathways such as the unfolded protein response. Comprehensive dose-response studies are necessary to determine the IC50 for aggregation inhibition and the EC50 for cellular effects. Furthermore, evaluation in a wider range of preclinical models for various proteinopathies will be crucial in defining the therapeutic window and potential clinical applications of Peucedanocoumarin III and its derivatives.

References

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Deubiquitinating Enzymes by Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson’s Disease [mdpi.com]

- 8. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. Computational Prediction of the Specificities of Proteasome Interaction with Antigen Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Ubiquitin–Proteasome System and Recent Advances in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Peucedanocoumarin III: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the total synthesis of Peucedanocoumarin III, a natural product of significant interest in neurodegenerative disease research. The described five-step synthesis commences with the commercially available starting material, umbelliferone. This protocol is intended to serve as a detailed guide for researchers in medicinal chemistry and drug development, providing step-by-step instructions, a summary of reaction yields, and a visual workflow of the synthetic pathway. While the overall yield of this particular synthetic route is noted to be modest, it provides a viable method for obtaining Peucedanocoumarin III for research purposes.

Introduction

Peucedanocoumarin III is a furanocoumarin that has demonstrated potential therapeutic effects, particularly in models of Parkinson's disease. The ability to synthesize this and related molecules is crucial for further investigation into their mechanisms of action, structure-activity relationships, and potential as drug candidates. The following protocol details a published five-step total synthesis of racemic Peucedanocoumarin III, starting from umbelliferone.

Experimental Protocols

This section outlines the detailed experimental procedures for the five-step total synthesis of Peucedanocoumarin III.

Step 1: Synthesis of 7-(allyloxy)-2H-chromen-2-one (Compound 2)

-

To a solution of umbelliferone (1.0 g, 6.17 mmol) in acetone (30 mL), add potassium carbonate (1.28 g, 9.25 mmol) and allyl bromide (0.8 mL, 9.25 mmol).

-

Reflux the reaction mixture for 12 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to yield 7-(allyloxy)-2H-chromen-2-one as a white solid.

Step 2: Synthesis of 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one (Compound 3)

-

Heat a neat mixture of 7-(allyloxy)-2H-chromen-2-one (1.0 g, 4.95 mmol) at 210 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Purify the resulting crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to afford 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one as a yellow solid.

Step 3: Synthesis of 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one (Compound 4)

-

To a solution of 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one (1.0 g, 4.13 mmol) in dichloromethane (20 mL), add Grubbs' second-generation catalyst (0.18 g, 0.21 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to give 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one as a brown solid.

Step 4: Synthesis of 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one (Compound 5)

-

To a solution of 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one (1.0 g, 3.87 mmol) in methanol (20 mL), add 10% palladium on carbon (0.1 g).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to yield 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one as a white solid.

Step 5: Synthesis of (±)-Peucedanocoumarin III (Compound 6)

-

To a solution of 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one (100 mg, 0.38 mmol) in pyridine (2 mL), add tigloyl chloride (0.1 mL, 0.76 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane) to afford (±)-Peucedanocoumarin III as a white solid.

Data Presentation

The following table summarizes the yields for each step of the total synthesis of Peucedanocoumarin III.

| Step | Product Name | Starting Material | Yield (%) |

| 1 | 7-(allyloxy)-2H-chromen-2-one | Umbelliferone | 95 |

| 2 | 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one | 7-(allyloxy)-2H-chromen-2-one | 35 |

| 3 | 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one | 8-(1-hydroxyallyl)-7-(allyloxy)-2H-chromen-2-one | 52 |

| 4 | 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one | 2,3-dihydro-2-(1-hydroxyprop-2-en-1-yl)-7H-furo[2,3-f]chromen-7-one | 90 |

| 5 | (±)-Peucedanocoumarin III | 2-(1-hydroxypropyl)-2,3-dihydro-7H-furo[2,3-f]chromen-7-one | 10 |

| Overall | (±)-Peucedanocoumarin III | Umbelliferone | 1.6 |

Mandatory Visualization

The following diagram illustrates the workflow of the total synthesis of Peucedanocoumarin III.

Caption: Total synthesis workflow of Peucedanocoumarin III.

Application Notes and Protocols for In Vitro Testing of Peucedanocoumarin III Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective, anti-inflammatory, and anti-cancer activities of Peucedanocoumarin III. The methodologies are compiled from various research findings to offer a comprehensive guide for assessing the therapeutic potential of this compound.

I. Neuroprotective Activity of Peucedanocoumarin III

Peucedanocoumarin III has demonstrated significant neuroprotective effects, primarily through its ability to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease, and to protect against the toxicity induced by β-sheet aggregates.

Quantitative Data Summary: Neuroprotective Activity

| Assay | Cell Line/System | Compound | Concentration/IC50 | Outcome |

| α-Synuclein Fibril Formation | Recombinant α-synuclein | Peucedanocoumarin III | 10 µM, 50 µM | Inhibition of fibril formation[1] |

| α-Synuclein Preformed Fibril Disaggregation | Recombinant α-synuclein | Peucedanocoumarin III | 100 µM | Disaggregation of preformed fibrils[1] |

| β23 Aggregate-Induced Toxicity | SH-SY5Y cells | Peucedanocoumarin III | 1 µM | Potent prevention of cytotoxicity[2] |

| PFF-Induced α-Synucleinopathy | Mouse cortical neurons | Peucedanocoumarin III | 1 µM | Prevention of neurotoxicity[2] |

| Cell Viability (Alamar Blue) | HEK-293T cells (expressing β23) | Peucedanocoumarin III | Not specified | Increased cell viability[1] |

Experimental Protocols: Neuroprotective Assays

This assay monitors the formation of amyloid-like fibrils in the presence of Peucedanocoumarin III.

Protocol:

-

Prepare a stock solution of recombinant human α-synuclein at a concentration of 100 µM in 100 mM sodium acetate buffer (pH 7.5).

-

Incubate the α-synuclein solution with varying concentrations of Peucedanocoumarin III (e.g., 10 µM, 50 µM) or vehicle control (DMSO).

-

At designated time points (e.g., daily for 7 days), take aliquots of the incubation mixture.

-

Add Thioflavin T to the aliquots to a final concentration of 25 µM.

-

Measure the fluorescence intensity using a fluorescence spectrophotometer with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

-

For disaggregation assays, pre-formed α-synuclein fibrils (50 µM) are incubated with Peucedanocoumarin III (100 µM), and ThT fluorescence is measured over time.[1]

This method assesses the protective effect of Peucedanocoumarin III against aggregate-induced cell death.

Protocol:

-

Seed SH-SY5Y cells in 6-well plates at a density of 0.5 × 10^6 cells per well.

-

Induce the expression of β23 aggregates (an artificial β-sheet protein) using a Tet-Off conditional expression system.

-

Treat the cells with Peucedanocoumarin III (e.g., 1 µM) or vehicle control.

-

After the desired incubation period (e.g., 24 hours), harvest the cells by trypsinization.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Resuspend the cells in serum-free DMEM and mix with an equal volume of 0.4% (w/v) trypan blue solution.

-

Incubate for 2 minutes at room temperature.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.[2][3]

This technique is used to visualize the effect of Peucedanocoumarin III on the formation of high-molecular-weight α-synuclein aggregates.

Protocol:

-

Prepare samples from the ThT assay or from cell lysates treated with Peucedanocoumarin III.

-

Separate the proteins by size using SDS-PAGE (e.g., 4-12% Bis-Tris gel).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[1][3]

Diagrams: Neuroprotective Activity Workflow and Pathway

Caption: Workflow for assessing the neuroprotective activity of Peucedanocoumarin III.

Caption: Proposed mechanism of Peucedanocoumarin III in neuroprotection.

II. Anti-inflammatory Activity of Peucedanocoumarin III

Coumarin derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Quantitative Data Summary: Anti-inflammatory Activity

| Assay | Cell Line | Compound | IC50 | Outcome |

| Nitric Oxide Production | RAW 264.7 | Praeruptorin A | 1.5 µg/ml | Inhibition of NO production[4] |

| Nitric Oxide Production | RAW 264.7 | Xanthotoxin | 0.3 µg/ml | Inhibition of NO production[4] |

| Nitric Oxide Production | RAW 264.7 | Psoralen | 1.0 µg/ml | Inhibition of NO production[4] |

| Nitric Oxide Production | RAW 264.7 | 6,8-dichloro-3-(2-methoxyphenyl)coumarin | 8.5 µM | Inhibition of NO production[5] |

| Nitric Oxide Production | RAW 264.7 | 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | 6.9 µM | Inhibition of NO production[5] |

Experimental Protocols: Anti-inflammatory Assays

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Peucedanocoumarin III for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

This protocol measures the levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

Protocol:

-

Seed RAW 264.7 cells and treat with Peucedanocoumarin III and LPS as described in the Griess assay protocol.

-

After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any debris.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions for the specific ELISA kit.

-

Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Diagrams: Anti-inflammatory Activity Workflow and Pathway

Caption: Workflow for assessing the anti-inflammatory activity.

Caption: Inhibition of inflammatory pathways by Peucedanocoumarin III.

III. Anti-Cancer Activity of Peucedanocoumarin III

Coumarin derivatives have shown promise as anti-cancer agents by inducing cytotoxicity and apoptosis in various cancer cell lines.

Quantitative Data Summary: Anti-Cancer Activity

| Assay | Cell Line | Compound | IC50 | Outcome |

| Cytotoxicity (MTT) | HL60 (Leukemia) | Coumarin derivative (4) | 8.09 µM | Cytotoxic effect |

| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | Coumarin derivative (4) | 3.26 µM | Cytotoxic effect |

| Cytotoxicity (MTT) | A549 (Lung Cancer) | Coumarin derivative (4) | 9.34 µM | Cytotoxic effect |

| Cytotoxicity (Crystal Violet) | A549 (Lung Cancer) | 3-Arylcoumarin derivative (7) | 24.2 µM | Cytotoxic effect[6] |

Experimental Protocols: Anti-Cancer Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate overnight.

-

Treat the cells with a range of concentrations of Peucedanocoumarin III for 24, 48, or 72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cancer cells in a 6-well plate and treat with Peucedanocoumarin III at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][8]

Diagrams: Anti-Cancer Activity Workflow and Pathway

Caption: Workflow for assessing the anti-cancer activity of Peucedanocoumarin III.

Caption: Potential mechanisms of Peucedanocoumarin III-induced cancer cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. 3-Arylcoumarins: synthesis and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TL1A induces TCR independent IL-6 and TNF-α production and growth of PLZF⁺ leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peucedanocoumarin III in Parkinson's Disease Animal Models

These application notes provide a comprehensive overview of the use of Peucedanocoumarin III (PCIII) in preclinical animal models of Parkinson's disease (PD), specifically focusing on the 6-hydroxydopamine (6-OHDA)-induced mouse model. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Peucedanocoumarin III has emerged as a potential therapeutic agent due to its ability to disaggregate α-synuclein fibrils and other β-sheet aggregate structures. This document outlines the key findings and experimental protocols for evaluating the neuroprotective effects of synthetic PCIII in a widely used animal model of PD.

Mechanism of Action

Peucedanocoumarin III is believed to exert its neuroprotective effects by directly interacting with and disaggregating pathological protein aggregates. In the context of Parkinson's disease, PCIII has been shown to disentangle α-synuclein fibrils, which facilitates their clearance through the proteasomal degradation pathway. This action reduces the levels of toxic α-synuclein oligomers and inclusions, thereby preventing dopaminergic neuron loss.

Caption: Proposed mechanism of Peucedanocoumarin III in neuroprotection.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the therapeutic efficacy and safety of Peucedanocoumarin III in a 6-OHDA-induced mouse model of Parkinson's disease.

Table 1: Therapeutic Efficacy of Peucedanocoumarin III

| Parameter | Vehicle Control | Peucedanocoumarin III (1 mg/kg/day) | Outcome |

| Phospho-serine 129 α-synuclein (pS129-α-Syn) positive Lewy-like inclusions | Present | Markedly suppressed | Prevention/degradation of inclusions |

| Dopaminergic neuron survival | Significant loss | Prevention of neuron loss | Neuroprotection |

| Glial Fibrillary Acidic Protein (GFAP) signal | Increased | Reduced by approximately two-fold | Reduction of neuroinflammation |

Table 2: Safety and Toxicity Profile of Peucedanocoumarin III

| Parameter | High-Dose Peucedanocoumarin III (10 mg/kg/day) | Outcome |

| Treatment Duration | 7 days | - |

| Tissue Distribution | Distributed to various tissues with substantial brain penetration | Favorable pharmacokinetic profile |

| Organ Integrity | No structural abnormalities in major organs | No organ toxicity observed |

| Neuroinflammation | No evidence of neuroinflammation | Non-inflammatory at high doses |

| Motor Function | No adverse impact | No motor side effects |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the evaluation of Peucedanocoumarin III.

1. 6-OHDA-Induced Parkinson's Disease Mouse Model

This protocol describes the stereotaxic injection of 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration.

-

Animals: 2-month-old mice are used for this procedure.

-

Anesthesia: Administer appropriate anesthesia to the mice before the stereotaxic surgery.

-

Stereotaxic Injection:

-

Secure the mouse in a stereotaxic frame.

-

Inject 8 µg of 6-OHDA into the striatum.

-

The coordinates from bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): -2.0 mm, and Dorsoventral (DV): -3.0 mm.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

2. Peucedanocoumarin III Administration

This protocol outlines the preparation and administration of PCIII to the animal models.

-

Preparation: Dissolve synthetic Peucedanocoumarin III in a suitable vehicle.

-

Dosage:

-

For therapeutic evaluation: 1 mg/kg of body weight.

-

For safety evaluation: 10 mg/kg of body weight.

-

-

Administration: Administer the prepared PCIII solution via intraperitoneal (i.p.) injection.

-